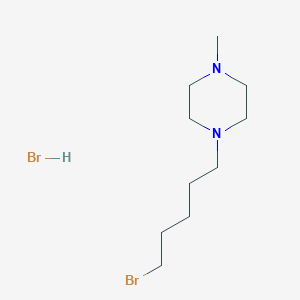

1-(5-Bromopentyl)-4-methylpiperazine hydrobromide

CAS No.: 2006277-25-2

Cat. No.: VC16551565

Molecular Formula: C10H22Br2N2

Molecular Weight: 330.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2006277-25-2 |

|---|---|

| Molecular Formula | C10H22Br2N2 |

| Molecular Weight | 330.10 g/mol |

| IUPAC Name | 1-(5-bromopentyl)-4-methylpiperazine;hydrobromide |

| Standard InChI | InChI=1S/C10H21BrN2.BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;/h2-10H2,1H3;1H |

| Standard InChI Key | KWBXZXPBSOXBHG-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)CCCCCBr.Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(5-Bromopentyl)-4-methylpiperazine hydrobromide belongs to the piperazine derivative class, featuring a six-membered ring with two nitrogen atoms. The methyl group at the 4-position and the bromopentyl chain at the 1-position distinguish it from simpler piperazine analogs. The bromine atoms contribute to its molecular weight (330.10 g/mol) and influence its reactivity, particularly in nucleophilic substitution reactions.

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| CAS No. | 2006277-25-2 |

| Molecular Formula | |

| Molecular Weight | 330.10 g/mol |

| IUPAC Name | 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) |

| Stability | Stable under inert conditions; hygroscopic |

Structural Analysis

The compound’s piperazine ring adopts a chair conformation, minimizing steric strain. The bromopentyl side chain introduces steric bulk and electronic effects, which may modulate its interactions with biological receptors or catalytic sites. The hydrobromide salt form enhances solubility in aqueous media, a critical factor for pharmaceutical applications.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves alkylation of 4-methylpiperazine with 1,5-dibromopentane under basic conditions. A representative protocol adapted from related piperazine syntheses includes:

-

Alkylation: Reacting 4-methylpiperazine with 1,5-dibromopentane in n-butanol using potassium carbonate as a base.

-

Quaternization: Treating the intermediate with hydrobromic acid to form the hydrobromide salt.

-

Purification: Isolation via filtration and recrystallization from ethyl acetate or n-butanol .

Table 2: Exemplary Synthesis Conditions

| Parameter | Details |

|---|---|

| Solvent | n-Butanol |

| Base | Potassium carbonate () |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 12–20 hours |

| Yield | ~63% (crude); >95% purity after purification |

Purification Techniques

Chromatographic methods (HPLC, column chromatography) and recrystallization are employed to achieve high purity (>99%). Thermal stability assessments using thermogravimetric analysis (TGA) reveal decomposition onset at ~150°C, guiding storage conditions.

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting endotherm at 89–92°C, consistent with crystalline hydrobromide salts. The bromopentyl chain’s flexibility may contribute to lower melting points compared to aromatic piperazine derivatives.

Solubility and Stability

The compound exhibits high solubility in water () and alcohols but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating inert storage environments.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing quaternary ammonium salts and heterocyclic drugs. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aromatic moieties .

Corrosion Inhibition

Piperazine derivatives inhibit metal corrosion in acidic environments through adsorption on metal surfaces. Electrochemical studies show inhibition efficiencies up to 76% for carbon steel in chloride media, comparable to sodium silicate . The bromopentyl chain’s hydrophobicity may enhance film formation on metal substrates.

Comparative Analysis with Related Compounds

vs. 1-Methylpiperazine

The addition of the bromopentyl group increases molecular weight by 165.97 g/mol compared to 1-methylpiperazine (, MW 100.16 g/mol). This modification enhances lipophilicity ( ~2.1 vs. ~0.5) and alters receptor binding kinetics .

vs. 4-(4-Methylpiperazinomethyl) Benzoic Acid Dihydrochloride

Unlike the aromatic benzoic acid derivative , 1-(5-bromopentyl)-4-methylpiperazine lacks electron-withdrawing groups, reducing acidity ( ~8.5 vs. ~4.2). This difference impacts solubility and reactivity in nucleophilic environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume